molecular formula C8H14Cl3N3 B1433903 [2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride CAS No. 1431965-54-6

[2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride

Cat. No.: B1433903
CAS No.: 1431965-54-6
M. Wt: 258.6 g/mol
InChI Key: IZANDHRDXFIXGS-UHFFFAOYSA-N
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Description

[2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride typically involves the reaction of 4,5-dichloro-3-methyl-1H-pyrazole with a suitable butylamine derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atoms on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

Chemistry

In chemistry, [2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of pyrazole derivatives on biological systems. Its structure allows for interactions with various biological targets, making it useful in drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical structure allows for modifications that can enhance the performance of materials in various applications.

Mechanism of Action

The mechanism of action of [2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-1H-pyrazole: A precursor in the synthesis of [2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride.

    3-Methyl-1H-pyrazole: Another pyrazole derivative with similar structural features.

    2-(4,5-Dichloro-1H-pyrazol-1-yl)ethylamine: A compound with a similar structure but different alkyl chain length.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and methyl groups on the pyrazole ring. This combination of features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(4,5-dichloro-3-methylpyrazol-1-yl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Cl2N3.ClH/c1-3-6(4-11)13-8(10)7(9)5(2)12-13;/h6H,3-4,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZANDHRDXFIXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)N1C(=C(C(=N1)C)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431965-54-6
Record name 1H-Pyrazole-1-ethanamine, 4,5-dichloro-β-ethyl-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431965-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride
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